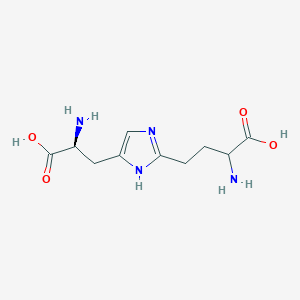

2-(3-Carboxy-3-aminopropyl)-L-histidine

Description

Contextualizing 2-(3-Carboxy-3-aminopropyl)-L-histidine within Non-Proteinogenic Amino Acids and Histidine Derivatives

This compound is classified as a non-proteinogenic L-alpha-amino acid, meaning it is not one of the standard amino acids directly encoded by the genetic code for protein synthesis. nih.govfoodb.caebi.ac.uk Instead, it is formed through a specific modification of a standard amino acid residue already incorporated into a protein chain.

Chemically, it is a derivative of L-histidine, belonging to a class of organic compounds known as histidine and derivatives. foodb.cahmdb.ca Its structure features the core L-histidine framework with an additional 3-amino-3-carboxypropyl group attached to the imidazole (B134444) ring. nih.gov This structural complexity gives rise to its specific biochemical properties and functions.

Table 1: Chemical Identification of this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]butanoic acid nih.gov |

| Molecular Formula | C10H16N4O4 nih.gov |

| Molecular Weight | 256.26 g/mol nih.gov |

| PubChem CID | 440342 nih.gov |

| ChEBI ID | CHEBI:17144 nih.govebi.ac.uk |

Overview of Post-Translational Modifications of Amino Acids and their Fundamental Biological Significance

Cells utilize a process called post-translational modification (PTM) to expand the functional diversity of their proteome beyond the limitations of the 20 standard amino acids. nih.gov PTMs involve the enzyme-mediated covalent attachment of chemical groups to specific amino acid side chains after a protein has been synthesized. nih.gov These modifications can be stable or dynamic, serving as crucial regulatory switches that respond to cellular signals and stimuli. nih.gov

Histidine is an amino acid that can undergo various PTMs, including:

Acetylation tandfonline.comtandfonline.com

ADP-ribosylation tandfonline.comtandfonline.com

Glycosylation tandfonline.comtandfonline.com

Hydroxylation tandfonline.comtandfonline.com

Methylation nih.govtandfonline.comtsukuba.ac.jp

Phosphorylation tandfonline.comresearchgate.net

These modifications are integral to numerous cellular processes. For instance, histidine methylation has been shown to regulate cytoskeletal dynamics and protein translation, highlighting its role as a key regulator of cellular function. nih.gov The discovery of new PTMs, such as the methylation of histidine residues on histone proteins, continues to open new avenues in understanding gene expression and regulation. tsukuba.ac.jp

Historical Perspective on the Discovery and Initial Biochemical Characterization of this Histidine Derivative

The discovery of this compound is intrinsically linked to the study of protein synthesis and bacterial toxins. It was identified as an unusual amino acid that is created through the post-translational modification of a specific histidine residue on the eukaryotic translation elongation factor 2 (eEF2). hmdb.ca

This particular modification is a critical step in the biosynthesis of a more complex structure known as diphthamide (B1230887). hmdb.ca The compound this compound serves as an intermediate and a substrate for the enzyme diphthine (B1260217) synthase. hmdb.ca This enzyme catalyzes the next step in the diphthamide synthesis pathway. hmdb.ca The entire process is of significant biological interest because the diphthamide residue on eEF2 is the specific target for the diphtheria toxin, which inactivates the elongation factor through ADP-ribosylation, thereby halting protein synthesis and causing cell death. hmdb.ca The initial characterization of this histidine derivative was therefore crucial for understanding the mechanism of action of this potent toxin.

Table 2: Biological Context of this compound

| Aspect | Description |

|---|---|

| Origin | Results from the post-translational modification of a histidine residue in protein synthesis elongation factor 2 (eEF2). hmdb.ca |

| Classification | A non-proteinogenic L-alpha-amino acid. nih.govebi.ac.uk A metabolite found in Saccharomyces cerevisiae. nih.govebi.ac.uk |

| Biological Role | An intermediate in the biosynthesis of diphthamide. hmdb.ca |

| Enzymatic Substrate | Substrate for the enzyme diphthine synthase (EC 2.1.1.98). hmdb.ca |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N4O4 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C10H16N4O4/c11-6(9(15)16)1-2-8-13-4-5(14-8)3-7(12)10(17)18/h4,6-7H,1-3,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6?,7-/m0/s1 |

InChI Key |

CJCSNWWKPUXVRD-MLWJPKLSSA-N |

SMILES |

C1=C(NC(=N1)CCC(C(=O)O)N)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(NC(=N1)CCC(C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(NC(=N1)CCC(C(=O)O)N)CC(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biological Occurrence and Distribution of 2 3 Carboxy 3 Aminopropyl L Histidine

Presence in Eukaryotic Organisms and Specific Cellular Compartments

The biosynthesis of diphthamide (B1230887), and by extension the transient existence of its precursor 2-(3-Carboxy-3-aminopropyl)-L-histidine, is a feature conserved across all eukaryotic life, from single-celled yeasts to complex mammals like mice and humans. nih.govbiologists.comresearchgate.net This remarkable evolutionary conservation underscores the fundamental importance of the final modified residue. microbialcell.com The process is also found in archaea but is notably absent in eubacteria. nih.govbiologists.com

The synthesis of this compound occurs post-translationally, meaning it is formed on a histidine residue after the eEF2 protein has been fully synthesized by the ribosome. nih.gov The entire biosynthetic machinery operates within the cytosol , the primary site of protein synthesis in eukaryotic cells. reactome.orgnih.gov This colocalization is crucial, as the enzymes must access their substrate, the eEF2 protein, which carries out its function of mediating ribosomal translocation in this compartment. nih.govbiologists.com While most components are cytosolic, some studies have noted that specific proteins in the pathway, such as DPH4, may associate with the cytoskeleton, suggesting a highly organized, though not fully understood, spatial arrangement of the synthesis process. biologists.com

The initial step, the creation of this compound, involves the enzymatic transfer of a 3-amino-3-carboxypropyl (ACP) group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific histidine residue on eEF2. nih.govnih.govresearchgate.net This reaction is catalyzed by a complex of proteins encoded by the DPH1, DPH2, DPH3, and DPH4 genes in eukaryotes. nih.govresearchgate.net

Identification as a Metabolite in Model Organisms: The Case of Saccharomyces cerevisiae

The baker's yeast, Saccharomyces cerevisiae, has served as an invaluable model organism for dissecting the intricate steps of diphthamide biosynthesis. microbialcell.com Genetic and biochemical studies in yeast have led to the identification of the genes and enzymes responsible for each stage of the pathway. plos.orgnih.gov The compound this compound is officially recognized as a metabolite in S. cerevisiae. nih.govmetabolicatlas.orgebi.ac.uk

The pathway was elucidated through screens for yeast mutants resistant to diphtheria toxin, which specifically targets the final diphthamide residue. microbialcell.com This work led to the identification of a suite of genes, named DPH1 through DPH7, that are required for the complete synthesis. microbialcell.comnih.gov The formation of this compound on eEF2 is the foundational step, requiring the coordinated action of the Dph1, Dph2, Dph3, and Dph4 proteins. nih.govresearchgate.net Subsequent steps modify this initial intermediate to produce the final diphthamide structure. plos.org For example, yeast mutants with defects in the DPH6 or DPH7 genes are unable to perform the final amidation step and consequently accumulate the preceding intermediate, diphthine (B1260217). prelekara.skbohrium.com

| Gene Product | Function in the Formation of this compound | Note |

|---|---|---|

| Dph1 | Catalytic component of the enzyme complex; contains an iron-sulfur cluster essential for the reaction. nih.govresearchgate.net | Forms a heterodimer with Dph2. nih.gov |

| Dph2 | Part of the catalytic core, works in concert with Dph1 to transfer the ACP group from SAM. nih.govebi.ac.uk | Homologous to Dph1. nih.gov |

| Dph3 | A supporting protein believed to be involved in the assembly or stability of the Dph1-Dph2 complex. nih.gov | Required for the first step of synthesis. nih.gov |

| Dph4 | A J-domain protein also required for the initial synthesis step. nih.govbiologists.com | May have a distinct localization from the Dph1/2/3 complex. biologists.com |

Association with Protein Synthesis Machinery: The Elongation Factor 2 Histidine Residue

The compound this compound is intrinsically linked to the machinery of protein synthesis through its formation on eukaryotic Elongation Factor 2 (eEF2). nih.govnih.gov eEF2 is a vital GTP-binding protein that facilitates the translocation step of translation, where it promotes the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby advancing the mRNA by one codon. nih.govbiologists.com

This modification does not occur on just any histidine. It is restricted to a single, universally conserved histidine residue within the eEF2 protein sequence. biologists.comresearchgate.net This specific target is Histidine 699 (His699) in yeast and Histidine 715 (His715) in mammals. nih.govbiologists.comnih.gov Structurally, this modified histidine is positioned at the apex of a domain loop within eEF2 that is proposed to functionally and structurally mimic the anticodon loop of a tRNA molecule, suggesting a role in monitoring the ribosomal decoding center. nih.govbiologists.com

The entire multi-step modification pathway, which starts with the synthesis of this compound, is crucial for ensuring the precision of protein synthesis. acs.org Research has shown that the absence of the final diphthamide modification leads to an increase in ribosomal frameshifting errors, where the ribosome shifts its reading frame, resulting in the production of non-functional proteins. nih.govoup.comnih.gov While yeast cells can survive without this modification, its absence in mice causes embryonic lethality, highlighting its critical role in the development and function of higher eukaryotic organisms. microbialcell.comnih.gov

| Component | Description | Significance |

|---|---|---|

| eEF2 (Eukaryotic Elongation Factor 2) | A GTPase essential for the translocation of ribosomes along mRNA during protein synthesis elongation. nih.govbiologists.com | The sole protein substrate for the modification pathway. nih.govbiologists.com |

| Target Histidine Residue | His699 in S. cerevisiae; His715 in mammals. nih.govbiologists.com | The specific and highly conserved site of modification. biologists.com |

| Functional Role of Modification | Maintains translational fidelity and prevents -1 ribosomal frameshifting. plos.orgoup.comnih.gov | Essential for accurate protein synthesis and normal development in multicellular organisms. nih.gov |

Biosynthesis and Enzymology of 2 3 Carboxy 3 Aminopropyl L Histidine

The Role of this Compound as an Intermediate in Diphthamide (B1230887) Biosynthesis

The formation of 2-(3-carboxy-3-aminopropyl)-L-histidine marks the initial step in the diphthamide biosynthetic pathway. proteopedia.orgnih.gov This reaction involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from a molecule of S-adenosyl-L-methionine (SAM) to the C-2 position of the imidazole (B134444) ring of a specific histidine residue on the eEF2 protein. proteopedia.orgacs.org This intricate process is catalyzed by a complex of proteins, designated Dph1 through Dph4 in yeast. nih.gov The resulting modified histidine, this compound, is often referred to as the ACP-intermediate. acs.org

Once formed, this intermediate becomes the substrate for the next phase of the pathway, which is catalyzed by the enzyme diphthine (B1260217) synthase (also known as Dph5). acs.orgnih.govnih.gov The creation of the ACP-intermediate is a prerequisite for all subsequent modifications that ultimately lead to the mature diphthamide residue. proteopedia.org Therefore, this compound is a critical, covalently-linked intermediate upon which the rest of the diphthamide synthesis is built.

Diphthine Synthase (EC 2.1.1.98): Catalytic Mechanisms and Substrate Specificity for this compound

Diphthine synthase, encoded by the DPH5 gene, is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that specifically recognizes and modifies the this compound intermediate on eEF2. proteopedia.orgwikipedia.orgebi.ac.uk The enzyme's primary role is to catalyze the successive methylation of the ACP group. nih.govnih.gov

The catalytic mechanism for the methyl transfer is a typical SN2 reaction. acs.orgnih.gov In eukaryotes, the enzyme is particularly promiscuous, catalyzing a total of four methylations: a trimethylation of the intermediate's amino group, followed by a single methylation of its carboxyl group, resulting in the formation of a diphthine methyl ester. acs.orgnih.govuniprot.org In vitro reconstitution studies with the archaeal enzyme from Pyrococcus horikoshii have demonstrated that Dph5 alone is sufficient to catalyze the mono-, di-, and trimethylation of the amino group to form the diphthine intermediate. nih.govnih.gov The enzyme's substrate specificity is highly targeted to the ACP-modified histidine residue within the context of the eEF2 protein. wikipedia.org

Table 1: Substrates and Products of Diphthine Synthase (EC 2.1.1.98) in Eukaryotes

| Role | Compound Name | Description |

| Substrate | 2-(3-Carboxy-3-aminopropyl)-L-histidyl-[eEF2] | The ACP-modified elongation factor 2. wikipedia.org |

| Substrate | S-Adenosyl-L-methionine (SAM) | The donor of the methyl groups. wikipedia.org |

| Product | Diphthine methyl ester-[eEF2] | The tetra-methylated product on eEF2. uniprot.org |

| Product | S-Adenosyl-L-homocysteine (SAH) | The demethylated form of SAM. wikipedia.org |

In the reactions catalyzed by diphthine synthase, S-adenosyl-L-methionine serves as the essential methyl group donor. proteopedia.orgwikipedia.org For each methylation step, one molecule of SAM binds to the enzyme's active site, and its activated methyl group is transferred to the this compound substrate. acs.orgnih.gov Upon donating the methyl group, SAM is converted into S-adenosyl-L-homocysteine (SAH). wikipedia.org The eukaryotic Dph5 enzyme consumes four molecules of SAM to complete the tetra-methylation of the ACP intermediate. uniprot.org

The modification of this compound by diphthine synthase is a stepwise process that generates distinct intermediates. The reaction begins with the methylation of the primary amino group of the ACP side chain. nih.govnih.gov This process proceeds through sequential mono- and di-methylated intermediates before the fully trimethylated product, known as diphthine, is formed. nih.govnih.gov

In eukaryotes, the reaction does not stop at trimethylation. Dph5 further catalyzes a fourth methylation on one of the oxygen atoms of the carboxyl group, yielding a diphthine methyl ester. acs.orgnih.govuniprot.org

1 2-[(3S)-amino-3-carboxypropyl]-L-histidyl-[eEF2] + 4 S-adenosyl-L-methionine ⇌ 1 diphthine methyl ester-[eEF2] + 4 S-adenosyl-L-homocysteine + 3 H+ uniprot.org

Structural and Mechanistic Insights into Diphthine Synthase Activity Modifying this compound

Structural and computational studies have provided significant insights into the mechanism of diphthine synthase. Although numerous crystal structures for this class of enzymes are available, detailed mechanistic understanding has been greatly enhanced by computational modeling. acs.orgnih.govwikipedia.org These studies reveal a highly organized active site that facilitates the sequential methylations of the this compound intermediate.

The process begins with the complete N-trimethylation of the amino group, followed by the O-methylation of the carboxyl group. acs.orgnih.gov This ordered reaction sequence is orchestrated by specific interactions within the enzyme's catalytic site.

Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to elucidate the precise mechanism of the methylation process catalyzed by Saccharomyces cerevisiae Dph5. acs.orgnih.gov These computational studies support a stepwise mechanism for each of the three N-methylation reactions. acs.orgnih.gov Each step is proposed to initiate with a proton transfer from the substrate's amino group, mediated by a bridging water molecule, to a key amino acid residue in the active site. acs.orgnih.gov This deprotonation is immediately followed by the nucleophilic attack of the nitrogen on the methyl group of SAM, completing the methyl transfer via an SN2 mechanism. acs.orgnih.gov

QM/MM studies have identified a conserved aspartate residue, Aspartate 165 (D165) in yeast Dph5, as a critical component of the catalytic site. acs.orgnih.gov This residue acts as the proton acceptor during the deprotonation step that precedes each N-methylation. acs.orgnih.gov The proton is transferred from the substrate through a water molecule to the carboxylate side chain of D165. acs.orgnih.gov

Furthermore, after the N-trimethylation is complete, the resulting positively charged trimethylamino group is stabilized by a weak electrostatic interaction with the negatively charged D165. acs.orgnih.gov This interaction is thought to be crucial for correctly orienting the diphthine intermediate within the active site, positioning its carboxylate group for the final O-methylation step to occur. acs.orgnih.gov

Cofactor Requirements and Their Influence on Enzyme Function (e.g., [4Fe-4S] Cluster in Archaeal Diphthine Synthases)

The enzymatic synthesis of this compound in archaea is catalyzed by a class of enzymes known as radical S-adenosylmethionine (SAM) enzymes. A critical feature of these enzymes is their reliance on an iron-sulfur cluster, specifically a [4Fe-4S] cluster, for catalytic activity. mdpi.com This cofactor is not merely a structural component but is central to the enzyme's chemical mechanism, enabling the reductive cleavage of SAM to initiate the radical-based reaction.

The [4Fe-4S] cluster in archaeal diphthine synthases is typically coordinated by a conserved cysteine-rich motif, often C-x₃-C-x₂-C. mdpi.comnih.gov This cluster acts as an electron transfer relay. In its reduced [4Fe-4S]¹⁺ state, it donates an electron to the sulfonium ion of SAM. This transfer induces the homolytic cleavage of the C5'-S bond of SAM, generating methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). mdpi.comnih.gov The 5'-dA• radical is a potent oxidant that then abstracts a hydrogen atom from the C3 of S-adenosyl-L-methionine itself, initiating the transfer of the 3-amino-3-carboxypropyl (ACP) group to the histidine residue on the elongation factor 2 (EF-2).

The integrity and proper insertion of this [4Fe-4S] cluster are paramount for enzyme function. The assembly of these clusters is a complex process managed by dedicated cellular machineries, such as the iron-sulfur cluster (ISC) or sulfur formation (SUF) systems. mdpi.com The function of the [4Fe-4S] cluster is highly sensitive to the cellular redox environment; for instance, exposure to oxygen can lead to the disassembly of the cluster, rendering the enzyme inactive. nih.gov This sensitivity underscores the anaerobic or microaerophilic nature of many archaea where this pathway is active. The precise protein environment modulates the redox potential of the cluster, fine-tuning its ability to interact with SAM and facilitate catalysis. escholarship.org

Table 1: Properties and Functional Role of the [4Fe-4S] Cluster in Archaeal Diphthine Synthases

| Feature | Description | Influence on Enzyme Function |

| Structure | A cubane-like structure composed of four iron atoms and four sulfide ions ([4Fe-4S]). ebi.ac.uk | Provides the structural foundation for redox activity. The specific geometry influences the cluster's electrochemical properties. |

| Coordination | Typically bound to the polypeptide chain via three cysteine residues in a C-x₃-C-x₂-C motif. mdpi.comnih.gov | Anchors the cluster within the active site and modulates its redox potential. |

| Redox States | Cycles between the [4Fe-4S]²⁺ (oxidized) and [4Fe-4S]¹⁺ (reduced) states. | The [4Fe-4S]¹⁺ state is essential for donating an electron to SAM, initiating the radical-based catalytic mechanism. mdpi.com |

| Catalytic Role | Facilitates the reductive cleavage of S-adenosylmethionine (SAM). | Generates the 5'-deoxyadenosyl radical, which is the key initiator of the alkylation reaction that forms the this compound intermediate. mdpi.com |

| Sensitivity | Susceptible to oxidative damage, particularly from molecular oxygen. nih.gov | Loss of cluster integrity leads to enzyme inactivation, highlighting the importance of the anaerobic cellular environment for this biosynthetic step. |

Comparative Enzymology of Diphthamide Biosynthetic Pathways: Eukaryotic versus Archaeal Differences in this compound Processing

The biosynthesis of diphthamide, for which this compound is the first key intermediate, is a conserved post-translational modification on EF-2 in both archaea and eukaryotes. researchgate.netnih.govnih.govresearchgate.net Despite this conservation, significant differences exist in the enzymatic machinery and the complexity of the pathways between these two domains of life. biorxiv.org These differences have direct implications for the processing of the this compound intermediate.

In archaea, the pathway is relatively streamlined, involving as few as three core enzymes to convert the target histidine residue on EF-2 to diphthamide. nih.govbiorxiv.org The initial step, the formation of this compound, is carried out by a single radical SAM enzyme, DphA (sometimes referred to as Dph1/2 in archaea). This enzyme utilizes a [4Fe-4S] cluster to catalyze the transfer of the ACP group from one molecule of SAM to the C-2 position of the imidazole ring of the target histidine residue. The subsequent steps, including trimethylation of the amino group and amidation of the carboxyl group, are handled by distinct enzymes.

In contrast, the eukaryotic pathway is considerably more complex, requiring up to seven proteins (Dph1-Dph7) for the complete biosynthesis. nih.gov The formation of the initial this compound intermediate itself involves a multi-protein complex. In yeast, for example, the Dph1-Dph4 complex is required for this first step. Dph1 and Dph2 together form the catalytic core that shows homology to the archaeal DphA and is responsible for the radical SAM chemistry. However, the activity of this core complex is dependent on the presence of Dph3 and Dph4, which are thought to play roles in complex assembly, stability, or substrate presentation. This increased complexity in eukaryotes suggests a more intricate regulatory network governing the modification of EF-2.

The downstream processing of the this compound intermediate also diverges. In both domains, the next step is a trimethylation of the amino group of the ACP moiety, catalyzed by the Dph5 methyltransferase. However, the final amidation step in eukaryotes requires two additional proteins, Dph6 and Dph7, whereas in archaea, a single enzyme often suffices. Dph6 has been identified as the diphthamide synthetase, but its activity in eukaryotes is dependent on Dph7. nih.gov This divergence points to fundamental differences in the cellular context and regulation of protein synthesis between archaea and eukaryotes. While the fundamental chemical transformations are conserved, the evolution of distinct enzymatic assemblies reflects the differing cellular complexity and regulatory demands of each domain.

Table 2: Comparison of Eukaryotic and Archaeal Pathways for this compound Processing

| Enzymatic Step | Archaeal Pathway | Eukaryotic Pathway | Key Differences |

| Formation of this compound | Catalyzed by a single radical SAM enzyme (DphA or Dph1/2). nih.govbiorxiv.org | Requires a multi-protein complex (e.g., Dph1-Dph4 in yeast). nih.gov | Eukaryotes utilize a more complex enzymatic machinery, suggesting additional layers of regulation and assembly. |

| Key Enzyme(s) | DphA (Dph1/2) | Dph1/Dph2 catalytic core, plus accessory proteins like Dph3 and Dph4. | The eukaryotic system requires accessory proteins for the function of the core catalytic enzyme. |

| Cofactors | [4Fe-4S] cluster, S-adenosylmethionine (SAM). | [4Fe-4S] cluster, S-adenosylmethionine (SAM). | The core radical SAM chemistry and cofactor requirements are conserved. |

| Subsequent Processing | Trimethylation by Dph5, followed by amidation. | Trimethylation by Dph5, followed by amidation catalyzed by the Dph6/Dph7 complex. nih.gov | The final amidation step is more complex in eukaryotes, involving an additional protein factor (Dph7). |

| Number of Core Enzymes | Approximately 3. nih.govbiorxiv.org | Up to 7 (Dph1-Dph7). nih.gov | The overall pathway in eukaryotes involves more than double the number of proteins, indicating a significant increase in complexity. |

Molecular Function and Integration into Biological Pathways

Integration of 2-(3-Carboxy-3-aminopropyl)-L-histidine into the Structure of Elongation Factor 2

The biosynthesis of diphthamide (B1230887), a complex post-translational modification of a specific histidine residue on eukaryotic and archaeal elongation factor 2 (eEF-2), is a crucial process for maintaining cellular function. nih.gov The inaugural step of this multi-enzyme pathway is the formation of the intermediate compound, this compound. foodb.cahmdb.ca This reaction involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from a donor molecule, S-adenosyl-L-methionine (SAM), to the imidazole (B134444) ring of a highly conserved histidine residue within the eEF-2 protein. wikipedia.orguniprot.org This intricate transfer is catalyzed by a complex of enzymes, specifically the 2-(3-amino-3-carboxypropyl)histidine synthase subunits 1 and 2 (Dph1 and Dph2). uniprot.org This initial modification covalently links the ACP group to the eEF-2, thereby forming the this compound residue integrated within the protein structure. foodb.cahmdb.ca

Subsequent Modification Steps from this compound to Mature Diphthamide

Following its formation, the this compound residue serves as the foundational substrate for a series of subsequent enzymatic modifications that ultimately yield the mature diphthamide. The pathway proceeds through several defined steps, each catalyzed by a specific enzyme. The initial modification of the newly formed residue involves methylation, followed by amidation, to produce diphthin. wikipedia.org The final stage in this intricate biosynthesis is the transfer of three methyl groups from SAM, which completes the synthesis of the mature diphthamide structure, characterized as 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine. wikipedia.orgnih.gov

Table 1: Enzymatic Steps in Diphthamide Biosynthesis

| Step | Intermediate/Product | Enzyme(s) | Function |

| 1 | This compound | Dph1/Dph2 | Transfer of the 3-amino-3-carboxypropyl (ACP) group from SAM to a histidine residue of eEF-2. uniprot.org |

| 2 | Diphthine (B1260217) | Diphthine synthase | Methylation and subsequent amidation of the ACP group. hmdb.cawikipedia.org |

| 3 | Diphthamide | Not fully elucidated | Trimethylation of the amino group to form the mature diphthamide. wikipedia.org |

Implications of Diphthamide Modification on Translational Fidelity and Ribosomal Function

The highly conserved diphthamide modification on eEF-2 plays a critical role in ensuring the accuracy of protein synthesis. nih.govnih.gov Its primary function is to maintain translational fidelity by preventing errors, specifically -1 ribosomal frameshifting, during the elongation phase of translation. nih.govpnas.org The absence or improper formation of diphthamide leads to an increased rate of these frameshift errors, which can result in the production of non-functional or truncated proteins, ultimately impacting cellular health. nih.govpnas.org

The diphthamide residue is strategically located at the tip of domain IV of the eEF-2 protein, a position that allows it to interact directly with the mRNA or the codon-anticodon duplex in the ribosomal A site. nih.govoup.comoup.com This interaction is thought to stabilize the reading frame and facilitate the correct translocation of the ribosome along the mRNA molecule. oup.comoup.com The positive charge of the modified residue is also believed to contribute to maintaining the conformational integrity of eEF-2. nih.gov Therefore, the intricate modification of a single histidine residue into diphthamide is a vital mechanism for safeguarding the fidelity of the genetic code during protein synthesis. nih.govpnas.org

Broader Significance of L-Histidine and its Derivatives in General Cellular Metabolism

L-histidine, the precursor for this compound, is an essential amino acid with a multitude of functions beyond its role in diphthamide synthesis. nih.govdntb.gov.ua Its unique imidazole side chain, which has a pKa near physiological pH, allows it to act as a proton buffer and participate in enzymatic catalysis. researchgate.net L-histidine is also crucial for chelating metal ions such as iron, copper, and zinc, and is a key component in the active sites of many metalloenzymes. nih.govcreative-proteomics.com

Advanced Methodologies for Research and Characterization of 2 3 Carboxy 3 Aminopropyl L Histidine

Advanced Spectroscopic Approaches for Structural Elucidation

The unambiguous determination of the molecular structure of 2-(3-Carboxy-3-aminopropyl)-L-histidine is accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for defining the precise connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key signals would include those from the imidazole (B134444) ring protons, the α-protons of both the histidine and the aminobutyric acid moieties, and the methylene (B1212753) protons of the propyl chain. researchgate.net The coupling patterns (splitting) between these protons help to establish the spin system and confirm the structure of the side chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net The chemical shifts of the carboxyl carbons, the carbons of the imidazole ring, and the aliphatic carbons provide definitive evidence for the molecular framework. researchgate.net Changes in the chemical shifts of the imidazole ring carbons can also indicate the coordination site for metal ions or other binding partners. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the complete atomic connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition and exact mass of this compound. The compound has a molecular formula of C₁₀H₁₆N₄O₄ and a monoisotopic mass of approximately 256.1172 Da. hmdb.canih.gov HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with high accuracy (typically within 5 ppm), which allows for the confident determination of the molecular formula and distinguishes it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing structural information based on the observed fragment ions, which correspond to different parts of the molecule breaking apart in a predictable manner.

| Technique | Information Obtained | Key Findings for this compound |

|---|---|---|

| ¹H NMR | Proton chemical environments and connectivity | Confirms presence of imidazole ring, two α-amino acid systems, and propyl chain. |

| ¹³C NMR | Carbon skeleton framework | Verifies the 10-carbon backbone and the presence of two carboxyl groups. researchgate.net |

| 2D NMR (COSY, HSQC) | ¹H-¹H and ¹H-¹³C correlations | Establishes the precise bonding sequence of the entire molecule. |

| HRMS | Exact mass and elemental formula | Confirms molecular formula C₁₀H₁₆N₄O₄ with high accuracy (Monoisotopic Mass: 256.11715502 Da). hmdb.ca |

| Tandem MS (MS/MS) | Structural fragmentation patterns | Provides confirmatory structural data by analyzing molecular fragments. |

Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from biological samples or synthetic reaction mixtures require high-resolution chromatographic methods. Due to the compound's polar and zwitterionic nature at physiological pH, specific techniques are necessary for effective separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the analysis and purification of this compound.

Reverse-Phase HPLC (RP-HPLC): This technique is commonly used, often coupled with mass spectrometry (RP-HPLC-MS). Although the compound is highly polar, separation can be achieved on C18 columns using mobile phases containing ion-pairing agents (e.g., trifluoroacetic acid) to improve retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. The compound is retained through partitioning into the water-enriched layer on the surface of the stationary phase. A gradient is then applied by increasing the polarity of the mobile phase (increasing the water content) to elute the compound. This method provides excellent separation from less polar metabolites.

| Chromatographic Mode | Stationary Phase Principle | Mobile Phase Composition | Suitability for the Compound |

|---|---|---|---|

| Reverse-Phase (RP-HPLC) | Non-polar (e.g., C18) | High polarity (e.g., Water/Methanol) | Effective with ion-pairing agents to retain the polar molecule. |

| Hydrophilic Interaction (HILIC) | Polar (e.g., silica, amide) | Low polarity (e.g., Acetonitrile/Water) | Ideal for retaining and separating this highly polar, zwitterionic compound. |

Application of Radiotracer and Isotopic Labeling Techniques

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the biosynthetic pathway of natural products. numberanalytics.comwikipedia.org By introducing atoms with a different isotopic signature (e.g., ¹³C, ¹⁵N, or radioactive isotopes like ¹⁴C) into specific precursor molecules, researchers can follow these "labels" as they are incorporated into the final product, this compound. wikipedia.orgnih.gov

This methodology involves feeding a biological system, such as the yeast Saccharomyces cerevisiae (in which the compound is a known metabolite), with an isotopically labeled precursor. ebi.ac.uk For instance, L-histidine labeled with ¹³C in its imidazole ring or ¹⁵N in its amino group could be supplied to the culture. After a period of growth, the this compound is isolated. Its analysis by mass spectrometry or NMR spectroscopy can reveal the position and extent of isotope incorporation. nih.gov If the label from L-histidine is found in the corresponding part of the product molecule, it provides direct evidence that L-histidine is a direct precursor. This approach is crucial for confirming the steps of the diphthamide (B1230887) biosynthesis pathway, where this compound is a known intermediate. hmdb.ca

Computational Biology and Molecular Modeling

Computational methods provide invaluable insights into the structural dynamics, interactions, and mechanisms of this compound at an atomic level.

Molecular Dynamics (MD) simulations are used to model the movement of the compound over time, revealing its conformational flexibility and interactions with its environment, such as water or the active site of an enzyme. nih.govscispace.com Computational studies show that the molecule can adopt different three-dimensional shapes, including extended and folded conformations.

Extended Conformation: The side chain extends away from the imidazole ring, which minimizes electrostatic repulsion between the charged carboxyl and amino groups.

Folded Conformation: The molecule can fold upon itself, stabilized by intramolecular hydrogen bonds between the terminal amino and carboxyl groups, resulting in a more compact structure.

MD simulations can model these conformational changes and determine their relative stabilities. scispace.com Furthermore, simulating the compound within the binding pocket of an enzyme can reveal the dynamic process of binding and how the protein's structure accommodates the ligand. nih.gov

Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. For this compound, a key enzyme of interest is diphthine (B1260217) synthase, which catalyzes the subsequent step in its metabolic pathway. hmdb.canih.gov

Docking studies would involve placing the 3D structure of this compound into the crystal structure of the diphthine synthase active site. The software then calculates the most favorable binding poses based on a scoring function that estimates the binding affinity. These models can predict specific interactions, such as:

Hydrogen Bonds: Between the carboxyl and amino groups of the ligand and polar residues in the active site.

Electrostatic Interactions: Between the charged groups of the ligand and charged residues in the enzyme.

Van der Waals Contacts: With hydrophobic pockets within the active site.

Future Directions in Research on 2 3 Carboxy 3 Aminopropyl L Histidine

Unraveling Intricate Regulatory Mechanisms of Diphthamide (B1230887) Biosynthesis and its Intermediates

The biosynthesis of diphthamide from a histidine residue on eEF2 is a multi-step enzymatic process. nih.gov The initial step, the formation of 2-(3-carboxy-3-aminopropyl)-L-histidine, is catalyzed by a complex of proteins. uniprot.org In yeast, this involves the Dph1 and Dph2 proteins, which transfer a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the histidine residue. plos.orguniprot.org This reaction is further assisted by Dph3 and the DnaJ-like protein Dph4. nih.gov Future research should focus on elucidating the precise regulatory control of these enzymes. Key questions remain regarding the transcriptional and post-translational regulation of the DPH genes and how the availability of the intermediate, this compound, is controlled within the cell.

Recent studies have suggested that the diphthamide pathway is not a simple, linear process but is subject to complex regulation. For instance, Dph7 appears to have a regulatory role in the final amidation step by promoting the dissociation of the diphthine (B1260217) synthase (Dph5) from eEF2, thereby coupling the synthesis of diphthine to its conversion to diphthamide. nih.govmicrobialcell.com This suggests the possibility of feedback mechanisms or crosstalk with other cellular pathways that could modulate the levels of intermediates like this compound. Investigating how cellular stress, nutrient availability, or developmental cues impact the expression and activity of the Dph enzymes will be critical to understanding the dynamic regulation of this pathway. Furthermore, the observation that Dph5 overexpression can be toxic to certain diphthamide synthesis pathway mutants suggests a potential role for this enzyme as a regulator of the entire pathway. nih.gov

Exploration of Novel Enzymatic Activities Responsible for Further Modification or Degradation of this Compound

Currently, this compound is primarily known to be a substrate for the subsequent steps in the diphthamide biosynthesis pathway, where it is converted to diphthine. hmdb.ca However, it is conceivable that this intermediate could be a substrate for other, as-yet-undiscovered enzymes. Future research could explore whether this compound can be shunted into other metabolic pathways or if it undergoes any alternative modifications under specific cellular conditions.

The potential for enzymatic degradation of this compound is another area ripe for investigation. If the diphthamide pathway is stalled or if the intermediate is produced in excess, cells may possess mechanisms to clear this molecule to prevent potential toxicity or metabolic imbalance. Identifying and characterizing such degradative enzymes would provide a more complete picture of the metabolic fate of this compound. The lability of the subsequent intermediate, diphthine, which is prone to elimination in vitro, hints at the possibility of complex chemistry and potential side reactions involving these pathway intermediates. plos.org

Investigation of Potentially Undiscovered Biological Roles of this compound beyond Protein Synthesis

While the established function of this compound is as an on-pathway intermediate for diphthamide synthesis, which is crucial for translational fidelity, there is potential for this molecule to have independent biological activities. nih.govwikipedia.org The structural complexity of this non-proteinogenic amino acid, featuring an extended side chain with additional carboxyl and amino groups, could allow it to interact with other proteins or act as a signaling molecule in its own right.

Future studies could investigate whether free this compound, if it exists in the cell, can modulate the activity of other enzymes or signaling pathways. It has been proposed that diphthamide deficiency can affect pathways such as NF-κB. wikipedia.org It would be interesting to explore if this effect is solely due to the lack of diphthamide on eEF2 or if the accumulation of intermediates like this compound plays a role. The finding that diphthamide deficiency can lead to increased DNA replication stress by affecting the translation of proteins like RRM1 opens up new questions about the specific roles of the pathway's intermediates in these processes. acs.org It has also been long speculated that diphthamide could be a target for endogenous ADP-ribosyltransferases, which might serve as a regulatory mechanism for protein synthesis. nih.gov Whether intermediates of the pathway are involved in such regulation is an open question.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling of the Compound in Biological Systems

The application of advanced "omics" technologies will be instrumental in advancing our understanding of this compound. Metabolomics, particularly using high-sensitivity techniques like liquid chromatography-mass spectrometry (LC-MS), can be employed to detect and quantify the levels of this intermediate in various cell types and under different conditions. creative-proteomics.com This would provide valuable data on its cellular concentration and turnover, and how these are affected by genetic mutations in the DPH genes or by external stimuli.

Proteomics approaches can be used to identify proteins that may interact with this compound, potentially revealing novel binding partners and functions. proteomicsdb.org For example, stable isotope labeling by amino acids in cell culture (SILAC) combined with mass spectrometry could identify proteins whose expression or modification state changes in response to altered levels of this intermediate. Such studies have already been used to show that diphthamide deficiency leads to decreased abundance of the RRM1 protein due to translational changes. acs.org Furthermore, mining existing large-scale datasets from proteomics and genetic interaction screens has already proven successful in identifying new components of the diphthamide pathway, such as Dph6 and Dph7, and could be leveraged further to uncover new regulatory interactions. plos.org

Table of Key Enzymes and Genes in Diphthamide Biosynthesis

| Gene/Protein | Function in Diphthamide Biosynthesis |

| Dph1/Dph2 | Catalyze the initial transfer of the 3-amino-3-carboxypropyl (ACP) group from SAM to a histidine residue of eEF2, forming this compound. plos.orguniprot.org |

| Dph3 | Assists in the first step of the pathway. nih.gov |

| Dph4 | A CSL zinc finger-containing DnaJ-like protein that also assists in the first step. nih.gov |

| Dph5 | Diphthine synthase; catalyzes the methylation of the ACP intermediate to form diphthine. nih.gov |

| Dph6 | A candidate for the amidase that converts diphthine to diphthamide in an ATP-dependent reaction. plos.org |

| Dph7 | Appears to have a regulatory role, potentially coupling the synthesis and amidation steps by promoting the dissociation of Dph5 from eEF2. nih.govmicrobialcell.com |

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing 2-(3-carboxy-3-aminopropyl)-L-histidine in biological samples?

- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is commonly used to separate and identify this compound due to its polar functional groups. Isotopic labeling (e.g., stable isotope-assisted tracing) can track its metabolic incorporation into elongation factor 2 (EF2) during diphthamide biosynthesis . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry, as the compound is reported to lack defined stereocenters .

Q. What is the biological role of this compound in eukaryotic systems?

- Methodological Answer : This compound is an intermediate in diphthamide biosynthesis, a post-translational modification of histidine residues (e.g., His715 in mammals) on EF2. Its formation involves the 2-(3-amino-3-carboxypropyl)histidine synthase complex (DPH1-DPH5 subunits), which transfers the 3-amino-3-carboxypropyl group from S-adenosylmethionine (SAM) to histidine . Researchers can validate its role via knockout models (e.g., yeast Δdph2) or isotopic tracing in EF2 purification workflows .

Q. How does the absence of defined stereocenters in this compound influence its chemical reactivity?

- Methodological Answer : The non-chiral nature simplifies synthesis but complicates enzymatic specificity studies. Competitive inhibition assays with stereoisomeric analogs can elucidate how the synthase complex discriminates substrates. Computational modeling (e.g., molecular docking) of the synthase active site may reveal steric or electronic constraints .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the methylation steps catalyzed by diphthine synthase (EC 2.1.1.98)?

- Methodological Answer : Archaeal diphthine synthase performs three methylations, while eukaryotic enzymes perform four. To clarify, researchers use time-resolved methyltransferase assays with SAM analogs (e.g., S-adenosyl-L-[methyl-³H]methionine) and analyze intermediates via LC-MS/MS. Structural comparisons (e.g., X-ray crystallography of archaeal vs. eukaryotic enzymes) can identify divergent active-site residues .

Q. How can the structural dynamics of the 2-(3-amino-3-carboxypropyl)histidine synthase complex be studied?

- Methodological Answer : Cryo-electron microscopy (cryo-EM) resolves subunit interactions (DPH1-DPH5) and cofactor binding (SAM, EF2). Site-directed mutagenesis of conserved residues (e.g., DPH2’s catalytic cysteines) followed by activity assays identifies functional domains. Förster resonance energy transfer (FRET) probes real-time conformational changes during substrate binding .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Methodological Answer : Matrix interference (e.g., from histidine derivatives) requires orthogonal separation techniques, such as hydrophilic interaction liquid chromatography (HILIC)-MS. Derivatization with dansyl chloride enhances MS sensitivity. Standard addition methods correct for recovery losses in cellular lysates .

Q. How does oxidative stress affect the stability of this compound in vitro?

- Methodological Answer : Tert-butyl hydroperoxide (t-BHP)-induced oxidation generates degradants detectable via UV-Vis spectroscopy (240–280 nm) and LC-MS. Antioxidants (e.g., EDTA) mitigate metal-catalyzed oxidation. Accelerated stability studies under varying pH/temperature conditions inform buffer optimization for in vitro assays .

Data Contradiction Analysis

Q. Discrepancies in reported stereochemistry: How to reconcile "0 defined stereocenters" with its role in chiral enzyme active sites?

- Methodological Answer : Although the compound itself lacks stereocenters, its incorporation into EF2 depends on the synthase complex’s stereoselectivity. Chiral-phase HPLC of synthetic analogs and enzymatic assays with enantiomeric substrates can test whether the synthase imposes stereochemical constraints during catalysis .

Key Research Tools and Workflows

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.